N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide
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Overview
Description
N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide is an organic compound with the molecular formula C14H13N3O4. This compound features a complex aromatic structure with both amino and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 4-aminophenol, undergoes nitration to introduce a nitro group at the meta position relative to the amino group.
Etherification: The nitrated product is then reacted with 4-bromoacetanilide under basic conditions to form the ether linkage.
Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification steps, and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: Formation of N-[4-(3-amino-5-aminophenoxy)phenyl]acetamide.
Substitution: Formation of halogenated or sulfonated derivatives.
Condensation: Formation of Schiff bases.
Scientific Research Applications
N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-amino-4-nitrophenoxy)phenyl]acetamide
- N-[4-(3-amino-2-nitrophenoxy)phenyl]acetamide
- N-[4-(3-amino-6-nitrophenoxy)phenyl]acetamide
Uniqueness
N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide is unique due to the specific positioning of the nitro and amino groups, which influence its reactivity and interactions with biological targets. This positioning can lead to different biological activities and chemical properties compared to its isomers.
Properties
IUPAC Name |
N-[4-(3-amino-5-nitrophenoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9(18)16-11-2-4-13(5-3-11)21-14-7-10(15)6-12(8-14)17(19)20/h2-8H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWZUHYIONTUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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